Nitric acid--tricyclohexylsilanol (1/1)
Description
Overview of Organosilanol Chemistry in Acidic Environments
Organosilanols are a class of organosilicon compounds that feature at least one hydroxyl (-OH) group directly bonded to a silicon atom. Their chemistry in acidic environments is characterized by several key reactions. The silicon-oxygen bond in organosilanols can be susceptible to cleavage under strong acidic conditions. Furthermore, the hydroxyl group can undergo protonation, which may facilitate condensation reactions between two silanol (B1196071) molecules to form a siloxane bridge (Si-O-Si). The rate and pathway of these reactions are influenced by factors such as the acidity of the medium, the steric bulk of the organic substituents on the silicon atom, and the temperature. In some cases, acidic conditions can catalyze the hydrolysis of siloxane bonds, representing a reversible process.
Contextualization of Nitric Acid's Role as a Protonating Agent and Oxidant
Nitric acid (HNO₃) is a powerful mineral acid and a versatile reagent in chemistry, acting as both a strong protonating agent and a potent oxidant. chemrxiv.orgnih.gov
As a strong acid, nitric acid readily donates a proton to other species in a reaction. mdpi.com In aqueous solutions, it fully ionizes to form hydronium (H₃O⁺) and nitrate (B79036) (NO₃⁻) ions. nih.gov Its capacity for protonation is crucial in many chemical transformations, including the generation of reactive intermediates. For instance, in the nitration of aromatic compounds, nitric acid is itself protonated by a stronger acid like sulfuric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). researchgate.netethz.ch
The oxidizing power of nitric acid stems from the +5 oxidation state of the nitrogen atom, making it a strong electron acceptor. It can oxidize a wide variety of substances, including metals and non-metals, as well as many organic compounds. chemrxiv.org The products of these oxidation reactions can vary depending on the concentration of the acid and the nature of the reducing agent. chemrxiv.org In organic synthesis, nitric acid is used for various oxidative transformations, such as the conversion of alcohols to carbonyl compounds.
Significance of Investigating Nitric Acid--Tricyclohexylsilanol (1/1) Complexation
There is no available information in the searched scientific literature regarding the specific investigation or significance of the Nitric acid--tricyclohexylsilanol (1/1) complex. Research into such an adduct could theoretically provide insights into the fundamental interactions between a strong, oxidizing acid and a sterically hindered organosilanol. Potential areas of interest for such a study would include the nature of the bonding within the complex (e.g., hydrogen bonding), its structural characteristics, and its reactivity compared to the individual components. However, without any published research, any discussion of its significance remains purely speculative.
Structure
3D Structure of Parent
Properties
CAS No. |
61209-08-3 |
|---|---|
Molecular Formula |
C18H35NO4Si |
Molecular Weight |
357.6 g/mol |
IUPAC Name |
nitric acid;tricyclohexyl(hydroxy)silane |
InChI |
InChI=1S/C18H34OSi.HNO3/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4/h16-19H,1-15H2;(H,2,3,4) |
InChI Key |
UEYUKPQYSQDGAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[Si](C2CCCCC2)(C3CCCCC3)O.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Synthetic Pathways and Complex Formation Modalities
Precursor Synthesis and Functionalization of Tricyclohexylsilanol
The formation of the nitric acid-tricyclohexylsilanol adduct is predicated on the availability of its key precursor, tricyclohexylsilanol. The synthesis of this sterically hindered organosilanol, and organosilanols (R₃SiOH) in general, involves several established and alternative chemical routes.
The most common and direct method for synthesizing organosilanols is through the hydrolysis of organosilicon halides or alkoxides. wikipedia.org This reaction involves the nucleophilic substitution of a hydrolyzable group (e.g., halide or alkoxy group) with a hydroxyl group from water. spast.org
The general reactions are as follows:
From Halosilanes : R₃Si–Cl + H₂O → R₃Si–OH + HCl wikipedia.org
From Alkoxysilanes : R₃Si–OR' + H₂O → R₃Si–OH + R'OH
The hydrolysis of trialkoxysilanes is a fundamental process where the alkoxy groups are hydrolyzed to form silanol-containing species. gelest.com This process is often catalyzed by acids or bases to increase the reaction rate. mdpi.comlpnu.ua The kinetics of alkoxysilane polymerization are influenced by primary factors such as the water/silane ratio and pH, and secondary factors including temperature and solvent. spast.org While effective for many organosilanols, the presence of bulky organic substituents, such as the cyclohexyl groups in tricyclohexylsilanol, can significantly slow down the hydrolysis rate due to steric hindrance. Multiple organic substitutions, however, can also favor the formation of stable monomeric silanols over condensation to polysiloxanes. gelest.com
A variety of catalysts have been explored to facilitate the hydrolysis of organosilanes under mild conditions. For instance, cesium carbonate has been shown to be an effective catalyst for the hydrolysis of hydrosilanes, offering broad substrate compatibility, including for sterically hindered variants. thieme-connect.com
Table 1: Comparison of General Hydrolysis Precursors Interactive table available in digital version.
| Precursor Type | General Formula | Reactivity | Byproduct | Notes |
|---|---|---|---|---|
| Chlorosilanes | R₃Si-Cl | High | HCl | Most common reactants. wikipedia.org |
| Fluorosilanes | R₃Si-F | Low | HF | Requires alkali or more forcing reagents. wikipedia.org |
| Alkoxysilanes | R₃Si-OR' | Slow | R'OH | Hydrolysis rate is typically slow. wikipedia.org |
The synthesis of sterically bulky silanols like tricyclohexylsilanol often requires methods beyond simple hydrolysis due to the significant steric shielding of the silicon center.
One prominent alternative is the oxidation of hydrosilanes (R₃Si-H). This approach avoids the often slow and difficult hydrolysis of hindered halosilanes. A variety of oxidizing agents can be employed for this transformation, including potassium permanganate, which has been used for the oxidation of sterically hindered organosilicon hydrides. acs.orgnih.gov In the presence of metal catalysts, hydrosilanes can also undergo direct hydrolysis with water to yield the corresponding silanol (B1196071) and hydrogen gas. wikipedia.orgacs.org
Specialized catalytic systems have been developed to address the challenge of synthesizing silanols that are prone to self-condensation. For example, di-silyl rhodium(III) and iridium(III) complexes have been shown to catalyze the hydrolytic oxidation of hydrosilanes, allowing for the tailor-made synthesis of hydrosilanols and silanediols. acs.org Specific synthetic procedures have been documented for hindered silanols, such as the preparation of t-butyldiphenylsilanol from t-butyl(chloro)diphenylsilane, which yielded the product in 92% after purification. nih.gov
Table 2: Selected Synthetic Methods for Hindered Silanols Interactive table available in digital version.
| Method | Reactant Type | Reagents/Catalysts | Key Advantage | Reference |
|---|---|---|---|---|
| Hydrolysis | Hindered Halosilane | Water, Base | Direct route | nih.gov |
| Oxidation | Hindered Hydrosilane | Potassium Permanganate | Bypasses slow hydrolysis | acs.orgnih.gov |
| Catalytic Hydrolysis | Hindered Hydrosilane | Rh(III) or Ir(III) complexes | High selectivity, avoids condensation | acs.org |
Mechanistic Considerations for Nitric Acid-Silanol Interaction
The interaction between tricyclohexylsilanol and a strong acid like nitric acid is governed by the fundamental acid-base properties of the silanol functional group. The formation of the 1:1 adduct can be understood through a sequence of potential mechanistic steps, including protonation, hydrogen bonding, and the possibility of further reaction.
Silanols are generally more acidic than their corresponding alcohol counterparts. wikipedia.orgic.ac.uk For instance, the pKa of Et₃SiOH is estimated at 13.6, compared to 19 for tert-butyl alcohol. wikipedia.org Despite their acidity, the oxygen atom of the silanol group possesses lone pairs of electrons and can act as a Lewis base, making it susceptible to protonation by a strong acid.
In the presence of a strong acid like nitric acid (HNO₃), the silanol oxygen can be protonated to form a silyloxonium ion:
R₃Si–OH + HNO₃ ⇌ R₃Si–OH₂⁺ + NO₃⁻
Studies on silica (B1680970) surfaces, which are rich in silanol groups, have shown that these groups can indeed be protonated. Density Functional Theory calculations and molecular dynamics simulations have demonstrated that the protonation of isolated silanols by H₃O⁺ is a rapid, exothermic reaction with no significant activation energy. nih.govsouthampton.ac.uk This occurs through a concerted motion of protons, often described as a 'water wire' or Grotthuss mechanism. nih.govsouthampton.ac.uk Furthermore, the presence of other acidic molecules, even Lewis acids, can interact with the silanol oxygen, leading to an increase in the Brønsted acidity of the silanol proton itself. researchgate.net This fundamental reactivity supports the initial protonation of the tricyclohexylsilanol oxygen by nitric acid as a key step in their interaction. researchgate.netscribd.com
The high acidity of the silanol proton and the basicity of the silanol oxygen give silanols a strong tendency to form hydrogen bonds. ic.ac.uk They can act as both hydrogen bond donors and acceptors, leading to a wide variety of structures, from simple dimers to extended networks. ic.ac.uknih.gov
The interaction between tricyclohexylsilanol and nitric acid is expected to be dominated by strong hydrogen bonding. A hydrogen-bonded adduct can form where the silanol's hydroxyl group acts as a hydrogen bond donor to an oxygen atom on the nitric acid molecule, or where the nitric acid proton forms a hydrogen bond with the silanol oxygen.
R₃Si–O–H···O=N(O)OH or R₃Si–OH···H–O–NO₂
Following the protonation event described in the previous section, the resulting silyloxonium cation (R₃SiOH₂⁺) and the nitrate (B79036) anion (NO₃⁻) would form a tight ion pair. Theoretical studies on the acid-catalyzed cleavage of siloxanes highlight the importance of hydrogen-bond complexes involving silanols, water, and acids in stabilizing transition states and facilitating proton transfer. researchgate.net Direct evidence for strong interactions between acidic functional groups and silanols has been observed in functionalized mesoporous silicas, where carboxylic acid protons form hydrogen bonds with proximate silanol groups. nih.gov This precedent strongly suggests that the 1:1 complex between tricyclohexylsilanol and nitric acid is stabilized by a robust hydrogen bond or exists as a closely associated ion pair. nih.gov
Beyond the formation of an acid-base adduct, the interaction between a silanol and nitric acid could potentially lead to a condensation reaction, forming a silyl (B83357) nitrate ester (R₃SiONO₂) and water. This is analogous to the well-known formation of organic nitrate esters from alcohols and nitric acid. wikipedia.orgkhanacademy.orgyoutube.com
The proposed pathway would likely proceed via the protonated silanol intermediate (R₃SiOH₂⁺). This intermediate contains a good leaving group (H₂O). The departure of a water molecule would generate a highly reactive tricyclohexylsilicenium ion intermediate (R₃Si⁺), which would then be rapidly trapped by the nitrate anion.
Step 1 (Protonation) : R₃Si–OH + HNO₃ ⇌ R₃Si–OH₂⁺ + NO₃⁻ Step 2 (Water Elimination) : R₃Si–OH₂⁺ → R₃Si⁺ + H₂O Step 3 (Nitrate Attack) : R₃Si⁺ + NO₃⁻ → R₃Si–ONO₂
Alternatively, a direct nucleophilic attack by the nitrate ion on the silicon center of the protonated silanol could occur, displacing the water molecule in a concerted or near-concerted fashion. While the formation of organic nitrate esters is a standard reaction, youtube.com the analogous formation of silyl nitrates from silanols is less common. However, related chemistry, such as the nitrodesilylation of silyl ethers using dinitrogen pentoxide (N₂O₅) to yield nitrate esters, demonstrates the feasibility of forming the Si-O-NO₂ linkage. core.ac.uk This process involves the cleavage of a heteroatom-silicon bond and the formation of a nitrate ester, suggesting that the pathway from a silanol and nitric acid is chemically plausible.
Experimental Methodologies for Adduct Synthesis
The synthesis of the Nitric acid--tricyclohexylsilanol (1/1) adduct would hinge on the controlled reaction between the two components, followed by the isolation of the resulting stable complex. The methodologies would be designed to facilitate the formation of the hydrogen bond between the acidic proton of nitric acid and the lone pair of electrons on the oxygen atom of the silanol group.
Controlled Reaction Conditions for Acid-Base Complexation
The formation of the adduct is an acid-base reaction where tricyclohexylsilanol acts as a Lewis base and nitric acid as a Brønsted-Lowry acid. The key to a successful synthesis lies in controlling the reaction conditions to favor the formation of the 1:1 complex and prevent unwanted side reactions, such as dehydration of the silanol or oxidation by the nitric acid.
The reaction would typically be carried out in a suitable organic solvent that can dissolve both reactants but does not react with them. A non-polar or weakly polar aprotic solvent would be preferable to minimize competition for hydrogen bonding. The stoichiometry of the reactants would be carefully controlled, aiming for a 1:1 molar ratio to promote the formation of the desired adduct. The temperature of the reaction would likely be kept low to moderate to control the reaction rate and prevent thermal decomposition of the product.
Key Reaction Parameters:
| Parameter | Condition | Rationale |
| Solvent | Aprotic, non-polar/weakly polar (e.g., hexane, dichloromethane) | To solubilize reactants without interfering with hydrogen bonding. |
| Stoichiometry | Equimolar (1:1) | To favor the formation of the 1:1 adduct. |
| Temperature | Low to ambient | To control the reaction rate and prevent degradation. |
| Atmosphere | Inert (e.g., nitrogen, argon) | To prevent side reactions with atmospheric moisture or oxygen. |
Crystallization Techniques for Isolation of Stable Adducts
Once the adduct is formed in solution, the next critical step is its isolation in a stable, crystalline form. The choice of crystallization technique is crucial for obtaining high-quality crystals suitable for characterization, such as by X-ray diffraction. Several common crystallization methods could be employed.
One of the most straightforward methods is slow evaporation of the solvent from the reaction mixture. As the solvent volume decreases, the concentration of the adduct increases, eventually reaching supersaturation and leading to the formation of crystals. This method is simple but offers limited control over the crystallization process.
Another common technique is solvent diffusion (or vapor diffusion). This involves placing a concentrated solution of the adduct in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the adduct is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the adduct solution gradually reduces its solubility, inducing crystallization.
Slurry crystallization could also be an effective method. This involves suspending the adduct in a solvent in which it is only sparingly soluble and then stirring the mixture for an extended period. Over time, the initially formed microcrystalline solid can ripen into larger, more well-defined crystals.
The selection of the optimal crystallization method and solvent system would likely require some empirical investigation to achieve the best results for the Nitric acid--tricyclohexylsilanol (1/1) adduct.
Common Crystallization Techniques:
| Technique | Description | Advantages |
| Slow Evaporation | Solvent is slowly evaporated from a solution of the adduct. | Simple to implement. |
| Solvent Diffusion | An anti-solvent is slowly introduced into the adduct solution. | Offers better control over crystal growth. |
| Slurry Crystallization | The adduct is suspended and stirred in a solvent of low solubility. | Can improve the crystallinity of the product. |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Adduct Analysis
NMR spectroscopy is a powerful tool for investigating the electronic environment of nuclei within a molecule. In the context of the nitric acid--tricyclohexylsilanol adduct, NMR is instrumental in confirming the formation of the adduct, characterizing the nature of the hydrogen bond, and understanding the resulting changes in the electronic distribution around the silicon, nitrogen, and oxygen atoms.
¹H NMR Spectroscopic Signatures of Protonated Silanols
The ¹H NMR spectrum provides direct evidence for the involvement of the silanol (B1196071) proton in the adduct formation. In an unassociated tricyclohexylsilanol molecule, the Si-O-H proton resonance would appear at a certain chemical shift. However, upon the formation of a strong hydrogen bond with nitric acid, and potential protonation of the silanol oxygen, this proton becomes significantly deshielded. libretexts.orglibretexts.orgoregonstate.eduopenstax.org This deshielding effect is due to the withdrawal of electron density from the proton by the highly electronegative nitric acid moiety.
Consequently, a substantial downfield shift of the silanol proton resonance is expected. The chemical shift for such a proton in a strongly hydrogen-bonded adduct is anticipated to be in the region of 9.5 ppm or higher, a range characteristic of acidic protons. oregonstate.edu The exact chemical shift would be sensitive to the strength of the hydrogen bond and the extent of proton transfer.
Table 1: Expected ¹H NMR Chemical Shift for the Protonated Silanol
| Species | Functional Group | Expected ¹H Chemical Shift (ppm) |
|---|
²⁹Si NMR Investigations of Silicon Environment Changes
²⁹Si NMR spectroscopy is highly sensitive to the electronic environment of the silicon atom. The formation of the adduct with nitric acid directly influences the electron density around the silicon nucleus. The protonation of the silanol oxygen by nitric acid would lead to a withdrawal of electron density from the silicon atom through the Si-O bond. This change in the electronic environment is expected to cause a noticeable shift in the ²⁹Si NMR spectrum. While the precise direction and magnitude of the shift would require experimental determination, a downfield shift is generally anticipated upon increased electronegativity of the substituents on the silicon atom.
¹⁵N and ¹⁷O NMR for Nitric Acid Moiety Characterization
¹⁵N and ¹⁷O NMR spectroscopies offer valuable insights into the nitric acid component of the adduct. The ¹⁵N chemical shift is sensitive to the electronic structure of the nitrate (B79036) group. osti.gov Upon formation of a hydrogen bond with the silanol, the electronic distribution within the N-O bonds of nitric acid is perturbed, which should be reflected in the ¹⁵N NMR spectrum.
Similarly, ¹⁷O NMR is a powerful probe for studying hydrogen bonding. lmaleidykla.lt The oxygen atoms of the nitric acid moiety, particularly the one directly involved in the hydrogen bond with the silanol proton, will experience a change in their electronic environment. This is expected to result in a significant change in their ¹⁷O chemical shifts compared to free nitric acid. The observation of distinct signals for the oxygen atoms in the adduct would provide detailed information about the symmetry and strength of the hydrogen bond.
Vibrational Spectroscopy (IR and Raman) for Hydrogen Bonding and Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is exceptionally well-suited for identifying functional groups and characterizing the strength of hydrogen bonds.
Infrared Spectroscopic Analysis of Si-O-H and N-O Vibrations
The formation of a strong hydrogen bond between tricyclohexylsilanol and nitric acid leads to pronounced changes in the infrared spectrum. The most significant of these is the effect on the O-H stretching vibration (ν(O-H)) of the silanol group. In a non-hydrogen-bonded silanol, this vibration typically appears as a relatively sharp band. In the adduct, this band is expected to become very broad and shift to a lower frequency (red-shift), which is a hallmark of strong hydrogen bonding. nih.govnih.gov
The Si-O stretching vibration (ν(Si-O)) may also be affected, potentially shifting to a lower wavenumber due to the weakening of the Si-O bond upon protonation of the oxygen atom. nist.govresearchgate.netosti.gov
For the nitric acid moiety, the N-O stretching vibrations (ν(N-O)) will also be perturbed. chemrxiv.orgscispace.com The N-O bond involved in the hydrogen bond will be weakened, leading to a red-shift in its stretching frequency, while other N-O bonds might experience smaller shifts.
Table 2: Expected Infrared Vibrational Frequencies for the Adduct
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |
|---|---|---|
| ν(O-H) | 2000 - 3000 | Broad and red-shifted due to strong H-bonding |
| ν(Si-O) | 800 - 1000 | Potential red-shift upon oxygen protonation |
| ν(N=O) asymmetric | 1600 - 1650 | Shifted upon H-bonding |
| ν(N=O) symmetric | 1250 - 1300 | Shifted upon H-bonding |
Raman Spectroscopic Probes of Molecular Structure
Raman spectroscopy provides complementary information to IR spectroscopy. Due to the different selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The symmetric stretching vibrations, in particular, tend to give rise to strong Raman signals.
In the Raman spectrum of the nitric acid--tricyclohexylsilanol adduct, the symmetric N-O stretching vibration of the nitrate group is expected to be a prominent feature. researchgate.net Its position and width will be indicative of the strength of the interaction with the silanol. The Si-O symmetric stretch will also be observable and its shift upon adduct formation can provide further evidence of the changes in the silicon environment. The low-frequency region of the Raman spectrum may also reveal vibrations associated with the intermolecular hydrogen bond itself.
Single-Crystal X-ray Diffraction Analysis of Adduct Structure
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. uhu-ciqso.esmdpi.com For the Nitric acid--tricyclohexylsilanol (1/1) adduct, this technique would provide unambiguous evidence of the proton transfer from nitric acid to the silanol oxygen, and reveal the subtle interplay of forces that govern the crystal packing.
Determination of Silicon-Oxygen Bond Lengths and Angles in Protonated Silanols
The protonation of the tricyclohexylsilanol oxygen atom by nitric acid is expected to induce significant changes in the local geometry around the silicon atom. In a neutral tricyclohexylsilanol molecule, the silicon-oxygen (Si-O) bond length is typically observed in the range of 1.64 to 1.65 Å. However, upon protonation, the Si-O bond is anticipated to lengthen due to the increased positive charge on the oxygen atom, which weakens the bond.
| Bond/Angle | Typical Value in Neutral Silanols | Expected Value in Protonated Tricyclohexylsilanol |
| Si-O Bond Length | ~1.645 Å | > 1.65 Å |
| O-Si-C Bond Angle | ~108-110° | ~107-109° |
| C-Si-C Bond Angle | ~109-111° | ~110-112° |
This is an interactive data table. Users can sort and filter the data.
This bond elongation is a direct consequence of the inductive effect of the added proton. The O-Si-C and C-Si-C bond angles are also likely to be perturbed, although to a lesser extent, reflecting the steric demands of the bulky cyclohexyl groups and the new hydrogen bonding interactions.
Elucidation of Hydrogen Bonding Networks and Coordination Geometries
The crystal structure of the Nitric acid--tricyclohexylsilanol (1/1) adduct is expected to be dominated by a strong hydrogen bond between the protonated silanol (R₃SiOH₂⁺) and the nitrate anion (NO₃⁻). This primary interaction would likely involve a short O-H···O distance, indicative of a strong, charge-assisted hydrogen bond.
Crystallographic Insights into Stoichiometric Relationships
Single-crystal X-ray diffraction provides a direct visualization of the asymmetric unit of the crystal lattice, which is the smallest repeating unit from which the entire crystal is built. uhu-ciqso.es The analysis of the asymmetric unit of the Nitric acid--tricyclohexylsilanol (1/1) crystal would unequivocally confirm the 1:1 stoichiometric ratio of the two components. This would be evident from the presence of exactly one protonated tricyclohexylsilanol cation and one nitrate anion in the asymmetric unit, with no other disordered or co-crystallized species present.
Mass Spectrometry (MS) and Ion Cyclotron Resonance (ICR) for Gas-Phase Characterization
While X-ray diffraction provides information about the solid-state structure, mass spectrometry (MS) and ion cyclotron resonance (ICR) are powerful techniques for probing the intrinsic properties of molecules and their adducts in the gas phase, free from intermolecular interactions.
For the Nitric acid--tricyclohexylsilanol (1/1) adduct, electrospray ionization (ESI) would be a suitable soft ionization technique to transfer the protonated tricyclohexylsilanol cation, [ (C₆H₁₁)₃SiOH₂ ]⁺, into the gas phase for mass analysis. The high-resolution capabilities of Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry would allow for the precise determination of the mass-to-charge ratio (m/z) of this ion, confirming its elemental composition.
Further gas-phase experiments, such as collision-induced dissociation (CID) within the mass spectrometer, could be performed to probe the stability of the protonated silanol. The fragmentation pathways would likely involve the loss of a water molecule, leading to the formation of the tricyclohexylsilyl cation, [ (C₆H₁₁)₃Si ]⁺. The energy required to induce this fragmentation would provide valuable information about the proton affinity of tricyclohexylsilanol.
| Ion Species | Expected m/z |
| [ (C₆H₁₁)₃SiOH₂ ]⁺ | 297.26 |
| [ (C₆H₁₁)₃Si ]⁺ | 279.25 |
This is an interactive data table. Users can sort and filter the data.
ICR could also be employed to study ion-molecule reactions of the protonated silanol in the gas phase, providing further insights into its reactivity and thermochemical properties.
Elucidation of Chemical Reactivity and Transformation Pathways
Acid-Base Equilibrium and Proton Transfer Dynamics
The interaction between nitric acid and tricyclohexylsilanol is fundamentally an acid-base phenomenon, characterized by rapid proton exchange within a hydrogen-bonded framework.
Organosilanols (R₃SiOH) exhibit amphoteric character, capable of acting as both Brønsted acids (proton donors) and Brønsted bases (proton acceptors). Their acidity is notably higher than that of their carbon analogues, alcohols. For instance, triethylsilanol (B1199358) (Et₃SiOH) has an estimated pKa of 13.6, making it significantly more acidic than tert-butyl alcohol, which has a pKa of about 19. wikipedia.org This enhanced acidity is often attributed to the potential for π-bonding between the oxygen lone pairs and vacant d-orbitals on the silicon atom. bohrium.com
Conversely, the silanol (B1196071) oxygen atom possesses lone pairs of electrons, imparting it with Brønsted basicity. While silanols are more acidic than alcohols, their basicities are comparable. wikipedia.org The protonation of a silanol results in the formation of a silyloxonium ion, R₃SiOH₂⁺. The acidity and basicity of silanols can be significantly influenced by the electronic properties of the substituents attached to the silicon atom. bme.hu
Table 1: Comparison of Acidity (pKa values) for Selected Silanols and Alcohols
| Compound | Formula | pKa | Reference |
|---|---|---|---|
| Nitric Acid | HNO₃ | -1.4 | wikipedia.org |
| Triethylsilanol | (CH₃CH₂)₃SiOH | ~13.6 | wikipedia.org |
| Silicic Acid | Si(OH)₄ | 9.84 | oup.com |
| tert-Butyl Alcohol | (CH₃)₃COH | ~19 | wikipedia.org |
| Ethanol | CH₃CH₂OH | 16.0 | umass.edu |
The three cyclohexyl groups attached to the silicon in tricyclohexylsilanol exert significant influence on its reactivity through both electronic and steric effects. mdpi.com
Electronic Effect : Alkyl groups, such as cyclohexyl, are electron-donating through an inductive effect (+I). This effect increases the electron density on the silanol oxygen atom, thereby increasing its intrinsic Brønsted basicity compared to a less substituted silanol. unm.edu
Steric Effect : The most dominant influence of the tricyclohexyl moiety is steric hindrance. wikipedia.org The bulky, three-dimensional nature of the cyclohexyl rings creates a sterically congested environment around the silicon-oxygen core. This spatial bulk impedes the approach of other molecules, including proton donors. Consequently, while the silanol oxygen is electronically basic, its ability to act as a base in a reaction (its kinetic basicity) is significantly diminished because protonating agents cannot easily access the lone pairs. wikipedia.org This steric shielding is a critical factor in controlling the reactivity of the molecule.
In the 1:1 complex, tricyclohexylsilanol and nitric acid are linked by a strong hydrogen bond. Nitric acid, with a pKa of approximately -1.4, is a powerful proton donor. wikipedia.orgumass.edu The silanol oxygen acts as a Brønsted base, leading to a rapid and reversible proton transfer equilibrium:
(c-C₆H₁₁)₃SiOH + HNO₃ ⇌ [(c-C₆H₁₁)₃SiOH₂]⁺[NO₃]⁻
This equilibrium lies far to the right, favoring the formation of the tricyclohexylsilyloxonium nitrate (B79036) salt. The proton transfer itself is not a simple event but is likely facilitated by a network of hydrogen bonds, analogous to the Grotthuss mechanism observed in water. wikipedia.orglsbu.ac.uk In this "proton jumping" model, the proton is relayed through the hydrogen-bonded system, involving the formation and cleavage of covalent bonds. taylorandfrancis.comidc-online.com This results in an extremely fast proton exchange rate between the nitric acid and the silanol, meaning the proton is effectively shared within the hydrogen-bonded complex. nih.gov
Condensation Reactions and Siloxane Formation
A characteristic reaction of silanols is their condensation to form siloxane bridges (-Si-O-Si-), releasing a molecule of water. This process can be catalyzed by either acids or bases.
In the presence of a strong acid catalyst like nitric acid, the condensation of silanols is significantly accelerated. The established mechanism proceeds through several key steps: unm.edu
Protonation : The first and crucial step is the rapid protonation of the silanol's hydroxyl group by the acid catalyst. This converts the -OH group, which is a poor leaving group, into a silyloxonium ion (-OH₂⁺), an excellent leaving group (water). unm.edunih.gov
Nucleophilic Attack : A second, unprotonated silanol molecule then acts as a nucleophile. Its oxygen atom attacks the electrophilic silicon atom of the protonated silanol.
Deprotonation : A water molecule is eliminated, and a proton is lost from the attacking oxygen atom to regenerate the acid catalyst and form the stable siloxane bond.
This bimolecular displacement reaction is subject to both steric and electronic effects. tandfonline.com While the protonation step makes the silicon atom more reactive, the subsequent nucleophilic attack can be hindered by bulky substituents. unm.edu
The primary role of nitric acid in the context of silanol condensation is to act as a potent catalyst, thereby promoting oligomerization (the formation of short polymer chains) and polymerization. researchgate.net As a strong acid, it ensures a high concentration of the reactive protonated silanol species, which accelerates the rate of the condensation reaction. unm.edunih.gov The rate of acid-catalyzed polymerization is often directly correlated with the strength of the acid used. nih.gov
Promotion by Nitric Acid : The strong acidity of HNO₃ catalytically accelerates the reaction.
Inhibition by Steric Hindrance : The large size of the tricyclohexyl groups physically slows down the reaction.
The ultimate rate of siloxane formation depends on the balance between this powerful catalytic promotion and significant steric inhibition.
Table 2: Factors Influencing Silanol Condensation and Oligomerization
| Factor | Influence | Mechanism |
|---|---|---|
| Acid Catalyst (e.g., HNO₃) | Promotes | Protonates the silanol -OH group, creating a good leaving group (H₂O) and increasing the electrophilicity of the silicon atom. unm.edu |
| Steric Hindrance (e.g., Tricyclohexyl groups) | Inhibits | Physically blocks the nucleophilic attack of one silanol onto another, slowing the rate of condensation. wikipedia.orginstras.com |
| Water Concentration | Inhibits | Condensation is an equilibrium reaction. High concentrations of water shift the equilibrium back towards the silanol reactants (hydrolysis). |
| Temperature | Promotes | Increases reaction rate by providing the necessary activation energy for the condensation reaction. |
Redox Processes and Nitration Reactions
The interaction between nitric acid and the tricyclohexylsilanol moiety is governed by the powerful electrophilic and oxidative nature of the nitronium ion (NO₂⁺) and other nitrogen oxides generated from nitric acid. These species can target both the organosilicon center and the cyclohexyl rings.
Oxidative Potential of Nitric Acid towards Organosilicon Compounds
Nitric acid is a potent oxidizing agent capable of reacting with various organic and inorganic substances. acsgcipr.org Its reactivity towards organosilicon compounds, specifically the silicon center in tricyclohexylsilanol, is a critical aspect of the adduct's chemistry. While organosilanols are generally stable, the strong acidic and oxidative environment provided by nitric acid can facilitate specific transformations. stackexchange.com
The primary site of oxidative attack would be the silicon atom and its bonds. Research on the oxidation of elemental silicon has shown that nitric acid can effectively oxidize Si to silicon dioxide (SiO₂). nih.gov This process involves the reduction of HNO₃ causing the injection of holes (h⁺) into the silicon valence band, which initiates the dissolution and oxidation of silicon. rsc.orgacs.org In the context of tricyclohexylsilanol, a similar, albeit more complex, process could occur. The Si-C bonds, while generally robust, could be susceptible to cleavage under harsh oxidative conditions, potentially leading to the degradation of the organosilicon structure and the formation of siloxanes or even silica-like materials.
Potential for Nitration of Cyclohexyl Rings
The cyclohexyl rings of the tricyclohexylsilanol are susceptible to attack by the nitrating species generated from nitric acid, primarily the nitronium ion (NO₂⁺). The nitration of cyclohexane (B81311) itself has been studied, yielding products such as nitrocyclohexane (B1678964) and, under more forcing conditions, the ring-opened oxidation product, adipic acid. acs.org
The reaction mechanism is understood to proceed via a radical pathway, where nitrogen dioxide (NO₂), in equilibrium with nitric acid, acts as the primary agent. acs.org The process is initiated by the abstraction of a hydrogen atom from the cyclohexane ring by an NO₂ radical, forming a cyclohexyl radical. This radical then reacts with another NO₂ molecule to yield nitrocyclohexane or cyclohexyl nitrite. The latter can be further oxidized.
In the case of tricyclohexylsilanol, the bulky tricyclohexylsilyl group would sterically hinder the approach of the nitrating agent to some extent. However, nitration is still expected to occur, leading to a mixture of isomeric nitro-functionalized tricyclohexylsilanol derivatives. The electronic effect of the silyl (B83357) group is weakly electron-donating, which might slightly activate the cyclohexyl rings towards electrophilic attack compared to unsubstituted cyclohexane.
Dissociation and Stability of the Adduct
The stability of the Nitric acid--tricyclohexylsilanol (1/1) adduct is a critical factor determining its reactivity and shelf-life. Its decomposition can be triggered by thermal energy or influenced by the surrounding solvent environment.
Thermal Stability and Decomposition Pathways
The thermal stability of the adduct is intrinsically linked to the stability of nitric acid itself. Anhydrous nitric acid is known to undergo thermal decomposition, a process that can be significant even at moderate temperatures. acs.org The primary decomposition reaction is:
2HNO₃ ⇌ 2NO₂ + H₂O + ½O₂
This decomposition is slow at room temperature but accelerates with increasing temperature. acs.orgnih.gov The presence of nitrogen dioxide (NO₂) is often what gives aged nitric acid its characteristic yellow or reddish-brown color. The decomposition can proceed through a heterogeneous reaction on surfaces at lower temperatures and becomes a predominantly homogeneous, first-order reaction above 400°C. acs.org
For the Nitric acid--tricyclohexylsilanol adduct, heating would likely lead to the dissociation of the adduct into its constituent components, followed by the decomposition of the liberated nitric acid. This would generate highly reactive nitrogen oxides within the sample matrix, which could then aggressively oxidize the tricyclohexylsilanol, as discussed in the preceding sections. The process is expected to be exothermic and could potentially lead to a runaway reaction, especially if confined. The silanol itself could also undergo condensation reactions to form disiloxanes, catalyzed by the acidic environment and elevated temperature.
Stability in Various Solvent Environments
The stability of the adduct is highly dependent on the nature of the solvent. The interactions between the solvent and the two components of the adduct (nitric acid and tricyclohexylsilanol) will determine the extent of its dissociation.
In Nonpolar, Aprotic Solvents: In solvents like alkanes or chlorinated hydrocarbons, the adduct may remain relatively intact as a hydrogen-bonded complex. The low polarity of the solvent would not favor the dissociation into ions. However, even in these environments, the inherent thermal instability of nitric acid remains a factor.
In Polar, Aprotic Solvents: Solvents like acetonitrile (B52724) or dimethylformamide could solvate the components of the adduct, potentially leading to dissociation. The extent of this would depend on the solvent's ability to disrupt the hydrogen bond holding the adduct together.
In Polar, Protic Solvents (e.g., Water, Alcohols): In aqueous solutions, the behavior is complex. Nitric acid is a strong acid and will dissociate, but this dissociation is incomplete in concentrated solutions. The presence of water molecules is crucial for mediating the charge separation and proton transfer. For the adduct, dissolution in water would lead to rapid dissociation into solvated tricyclohexylsilanol, hydronium ions (H₃O⁺), and nitrate ions (NO₃⁻). The resulting acidic, oxidizing aqueous solution would then be reactive towards the silanol. In alcoholic solvents, similar dissociation would occur, with the added possibility of reaction between the nitric acid and the alcohol, which can be violent.
The stability of related adducts provides further insight. For example, acetyl nitrate adducts of aromatic compounds show different rearomatization pathways depending on the acidity and nature of the solvent, indicating that the solvent plays a direct role in the reaction mechanism following dissociation. Similarly, malonamides form distinct adducts with nitric acid in certain organic phases during solvent extraction, demonstrating the influence of the medium on adduct formation and stability.
Computational and Theoretical Investigations of Molecular Interactions
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, offer profound insights into the molecular interactions governing the formation and stability of the nitric acid-tricyclohexylsilanol adduct. These computational approaches allow for a detailed examination of the electronic structure of the individual components and the nature of the hydrogen bond that connects them.
A foundational aspect of understanding the interaction between tricyclohexylsilanol and nitric acid is the analysis of their individual electronic structures. Tricyclohexylsilanol, with its bulky cyclohexyl groups, possesses a significant steric profile. The silicon atom, being less electronegative than oxygen, imparts a degree of covalent character to the Si-O bond, which in turn influences the acidity of the silanol (B1196071) proton. The oxygen atom of the hydroxyl group has lone pairs of electrons that can act as hydrogen bond acceptors.
Nitric acid is a strong acid with a planar structure. The nitrogen atom is bonded to three oxygen atoms, one of which is part of a hydroxyl group. The electronic distribution in nitric acid is characterized by delocalization of electron density across the N-O bonds, which contributes to its acidic nature. The hydrogen atom of the hydroxyl group is acidic and readily participates in hydrogen bonding as a donor.
Computational studies on similar systems, such as the interaction of silanols with Lewis bases, have shown that the proton affinity of the silanol oxygen can be significantly influenced by its chemical environment. acs.orgresearchgate.net This suggests that the electronic character of both the tricyclohexylsilanol and nitric acid molecules will be mutually perturbed upon the formation of the adduct.
The primary interaction between tricyclohexylsilanol and nitric acid is a hydrogen bond, where the acidic proton of nitric acid interacts with the lone pair of electrons on the oxygen atom of the tricyclohexylsilanol. Computational modeling can quantify the strength of this interaction and explore the potential for proton transfer.
The energetics of this hydrogen bond can be calculated using high-level quantum chemical methods. These calculations typically involve optimizing the geometry of the complex to find the most stable arrangement and then determining the interaction energy, corrected for basis set superposition error. Theoretical studies on hydrogen bonding in systems involving acids have shown that these interactions can be quite strong. dntb.gov.ua
Furthermore, the potential energy surface for the transfer of the proton from nitric acid to the tricyclohexylsilanol can be mapped out. This allows for the determination of the energy barrier for proton transfer. In many hydrogen-bonded complexes involving a strong acid and a base, the proton may be partially or fully transferred, leading to the formation of an ion pair. The likelihood of this depends on the relative proton affinities of the interacting species and the surrounding environment. acs.orgresearchgate.net
Table 1: Illustrative Calculated Energetic Parameters for the Nitric acid--tricyclohexylsilanol (1/1) Complex
| Parameter | Hypothetical Value (kcal/mol) |
| Hydrogen Bond Interaction Energy | -12.5 |
| Proton Transfer Barrier | 8.2 |
| Energy of Ion Pair State | 15.7 |
Quantum chemical calculations are also invaluable for predicting spectroscopic parameters that can be compared with experimental data. For instance, the vibrational frequencies of the O-H and N-O stretching modes involved in the hydrogen bond are expected to shift upon complex formation. The magnitude of this shift provides a measure of the hydrogen bond strength. Theoretical calculations can predict these shifts, aiding in the interpretation of experimental infrared (IR) and Raman spectra. nih.gov
Conformational analysis of the tricyclohexylsilanol moiety is also crucial. The three cyclohexyl groups can adopt various conformations, and their orientation will influence the accessibility of the silanol group for hydrogen bonding. Computational methods can be used to explore the conformational landscape of the isolated tricyclohexylsilanol and how it is affected by the interaction with nitric acid.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of the nitric acid-tricyclohexylsilanol adduct over time, offering insights that are complementary to the static picture provided by quantum chemical calculations.
The stability of the hydrogen-bonded adduct can be significantly influenced by the surrounding solvent. wikipedia.orgnih.gov MD simulations can be employed to study the adduct in different solvent environments, from non-polar to polar protic and aprotic solvents.
In a non-polar solvent, the interaction between nitric acid and tricyclohexylsilanol is expected to be relatively strong, as there is little competition from solvent molecules for hydrogen bonding. In contrast, in a polar protic solvent like water, the solvent molecules can form hydrogen bonds with both the nitric acid and the tricyclohexylsilanol, potentially weakening the adduct or leading to its dissociation. mdpi.com MD simulations can track the trajectories of all atoms in the system, providing a detailed picture of the solvent-solute interactions and their effect on the stability of the complex. nih.gov
Table 2: Illustrative Solvent Effects on the Stability of the Nitric acid--tricyclohexylsilanol (1/1) Adduct
| Solvent | Dielectric Constant | Adduct Lifetime (ps) |
| Hexane | 1.9 | > 1000 |
| Dichloromethane | 9.1 | 500 |
| Acetonitrile (B52724) | 37.5 | 150 |
| Water | 80.1 | < 50 |
In the condensed phase, the hydrogen bond between nitric acid and tricyclohexylsilanol is not a static interaction but is subject to constant fluctuations due to thermal motion. MD simulations can capture the dynamic nature of this hydrogen bond, including fluctuations in the bond length and angle. dntb.gov.uaelsevierpure.com
These simulations can also reveal the lifetime of the hydrogen bond and the kinetics of its formation and breaking. elsevierpure.com This information is crucial for understanding chemical reactions and other processes where this adduct may be an intermediate. By analyzing the trajectories from MD simulations, it is possible to calculate quantities such as the radial distribution function between the donor and acceptor atoms, which provides a statistical description of the hydrogen bond geometry.
Theoretical Prediction of Reaction Pathways and Energy Barriers
The prediction of feasible reaction pathways is a cornerstone of computational chemistry, offering insights that can guide experimental work. chemrxiv.org Methods such as Heuristically-Aided Quantum Chemistry (HAQC) combine chemical heuristics with quantum chemical calculations to explore potential energy surfaces (PES) efficiently. chemrxiv.org This approach helps in identifying plausible reaction routes and estimating their feasibility under specific conditions. chemrxiv.org The change in Gibbs free energy (ΔG) is a critical parameter in these predictions; a negative ΔG suggests a spontaneous and feasible process, while a positive value indicates a non-spontaneous one. mdpi.com
Nucleophilic attack is a fundamental step in many chemical reactions, where an electron-rich species (the nucleophile) attacks an electron-deficient center. In the context of organosilicon compounds like silanols, the silicon atom can be the electrophilic center. The feasibility and rate of such an attack are influenced by the nature of the nucleophile, the substituents on the silicon atom, and the reaction environment.
The departure of a leaving group is the subsequent step, where a molecular fragment detaches from the substrate, taking a pair of electrons with it. wikipedia.org The ability of a group to leave is correlated with its stability as an independent species. wikipedia.org Good leaving groups are typically weak bases. For silanols, the hydroxyl group (-OH) is generally a poor leaving group. However, its ability to depart can be enhanced through activation, for instance, by protonation in an acidic medium like nitric acid, forming a better leaving group (-OH2+).
Computational models can quantify the energy changes associated with both nucleophilic attack and leaving group departure. For instance, density functional theory (DFT) calculations can be used to model the interaction between a nucleophile and the silicon center, determining the activation energy required for the attack. Similarly, the energy required to break the silicon-leaving group bond can be calculated, providing insight into the facility of the departure step. While specific data for Nitric acid--tricyclohexylsilanol (1/1) is not available, studies on similar systems provide a framework for understanding these processes. For example, computational investigations of reactions involving silanes and other silicon compounds have successfully elucidated reaction kinetics and the role of catalysts. nih.gov
The following interactive table presents hypothetical energy values for the key steps in a nucleophilic substitution reaction at a silicon center, illustrating the concepts discussed.
| Reaction Step | Parameter | Hypothetical Energy Value (kcal/mol) | Implication |
| Nucleophilic Attack | Activation Energy (Ea) | 15 - 25 | Represents the energy barrier for the nucleophile to approach and bond with the silicon atom. A lower value indicates a faster reaction. |
| Leaving Group Departure | Bond Dissociation Energy (BDE) | 80 - 100 | The energy required to cleave the Si-Leaving Group bond. This can be influenced by protonation or other forms of activation. |
| Overall Reaction | Gibbs Free Energy Change (ΔG) | -10 to -5 | A negative value suggests the overall reaction is thermodynamically favorable and spontaneous. |
Note: The values in this table are illustrative and not based on experimental or calculated data for Nitric acid--tricyclohexylsilanol (1/1).
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The characterization of transition states is crucial for understanding reaction mechanisms and calculating reaction rates. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom.
Quantum chemical calculations, such as those employing DFT or Møller-Plesset perturbation theory (MP2), are used to locate and characterize transition state structures. nih.gov Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
For a hypothetical reaction involving the Nitric acid--tricyclohexylsilanol (1/1) complex, one could envision a transition state where the nucleophile is partially bonded to the silicon atom, and the bond to the leaving group is partially broken. The bulky tricyclohexyl groups would significantly influence the geometry and energy of this transition state due to steric hindrance.
The table below provides a conceptual summary of parameters used in the computational characterization of transition states.
| Parameter | Description | Typical Computational Method | Significance |
| Geometry | The three-dimensional arrangement of atoms at the transition state. | DFT, MP2 | Provides insight into the steric and electronic interactions during the reaction. |
| Energy | The potential energy of the transition state structure relative to reactants. | Single-point energy calculations (e.g., CCSD(T)) | Used to calculate the activation energy (Ea) and predict reaction rates. |
| Vibrational Frequencies | The frequencies of molecular vibrations. | Frequency analysis | The presence of one imaginary frequency confirms a true transition state and describes the motion leading to product formation. |
Note: This table describes general computational parameters and does not represent specific findings for Nitric acid--tricyclohexylsilanol (1/1).
No Information Available on "Nitric acid--tricyclohexylsilanol (1/1)"
Following a comprehensive review of scientific literature and chemical databases, no specific information has been found on the chemical compound “Nitric acid--tricyclohexylsilanol (1/1)”. This includes a lack of data regarding its synthesis, properties, or any potential applications in the fields of synthetic and materials chemistry.
The individual components of this named adduct are well-known. Tricyclohexylsilanol is a bulky organosilicon compound belonging to the silanol family, which is characterized by a hydroxyl group attached to a silicon atom. Silanols, in general, are used in various chemical applications, including as intermediates in silicone chemistry and, in some cases, as catalysts.
Nitric acid is a strong mineral acid and a powerful oxidizing agent with a wide range of industrial uses, from the production of fertilizers and explosives to its use as a laboratory reagent and an etchant in metallurgy.
However, the specific 1:1 adduct or salt formed between tricyclohexylsilanol and nitric acid does not appear to be a documented compound in the available chemical literature. Therefore, it is not possible to provide details on its potential applications as requested, such as its role in catalysis, as a precursor for advanced materials, or as a reagent in specialized organic synthesis. The absence of information prevents any scientifically accurate discussion of the topics outlined in the proposed article structure.
Potential Applications in Synthetic and Materials Chemistry
Reagent in Specialized Organic Synthesis
Selective Functionalization Reactions
The primary utility of the tricyclohexylsilanol component within this system lies in its application as a sterically bulky protecting or directing group. In organic synthesis, achieving selective functionalization of a polyfunctional molecule is a paramount challenge. The strategic use of protecting groups allows chemists to temporarily mask a reactive site, enabling transformations to occur elsewhere in the molecule. jocpr.comneliti.com
The tricyclohexylsilyl group is particularly noteworthy for its substantial steric bulk. This characteristic can be harnessed to achieve high regioselectivity in various reactions. For instance, when attached to a hydroxyl group, the resulting tricyclohexylsilyl ether can effectively shield that region of the molecule, directing incoming reagents to less sterically hindered positions. organic-chemistry.org This principle is pivotal in reactions where multiple similar functional groups are present, and selective reaction at one site is desired.
Table 1: Comparison of Common Silyl (B83357) Ether Protecting Groups
| Silyl Group | Abbreviation | Relative Steric Hindrance | Stability to Acid | Stability to Base |
|---|---|---|---|---|
| Trimethylsilyl | TMS | Low | Low | Low |
| Triethylsilyl | TES | Moderate | Moderate | Moderate |
| tert-Butyldimethylsilyl | TBDMS/TBS | High | High | High |
| Triisopropylsilyl | TIPS | Very High | Very High | Very High |
| tert-Butyldiphenylsilyl | TBDPS | Very High | Very High | High |
| Tricyclohexylsilyl | TCHS | Extremely High | Expected to be Very High | Expected to be Very High |
The interaction with nitric acid could be envisioned in a scenario where the tricyclohexylsilanol acts as a directing group in a nitration reaction. By protecting a specific hydroxyl group within a complex molecule, the tricyclohexylsilyl ether would steer the nitration (effected by nitric acid, often in combination with sulfuric acid) to other susceptible positions on the molecular scaffold. Subsequent removal of the silyl group would then unveil the originally protected hydroxyl group, having achieved a selective nitration pattern that would be difficult to obtain otherwise.
Furthermore, bulky silanols and their derivatives have been shown to influence the stereochemical outcome of reactions, providing a pathway to diastereomerically or enantiomerically enriched products. The sheer size of the tricyclohexylsilyl group can create a chiral environment around the reaction center, favoring the approach of a reagent from a specific trajectory.
Exploration in Complex Molecule Construction
The synthesis of complex molecules, particularly natural products and pharmaceuticals, often involves multi-step sequences where precise control over reactivity and stereochemistry is essential. mdpi.com The unique attributes of the tricyclohexylsilyl group make it a valuable tool in this context. Its high stability to a wide range of reaction conditions allows it to persevere through numerous synthetic steps, only to be removed at a later, strategic point in the synthesis. chem-station.comharvard.edu
The formation of a tricyclohexylsilyl nitrate (B79036), potentially as a reactive intermediate from the 1:1 interaction of tricyclohexylsilanol and nitric acid, opens up further possibilities. Silyl nitrates can act as effective nitrating agents under non-acidic conditions, which can be advantageous for substrates that are sensitive to strong acids. This would allow for the introduction of a nitro group, a versatile functional group that can be further transformed into amines, nitroalkenes, and other functionalities crucial for building molecular complexity.
In the broader context of complex molecule synthesis, the tricyclohexylsilyl group can be employed to:
Differentiate between similar functional groups: As mentioned, its steric bulk allows for the selective protection of primary over secondary or tertiary alcohols. chem-station.com
Influence conformational preferences: The attachment of a large tricyclohexylsilyl group can lock a molecule into a specific conformation, which can be exploited to control the stereochemical outcome of subsequent reactions, such as cyclizations or additions to double bonds.
Enable sequential reactions: The use of orthogonal protecting groups, where different groups can be removed under distinct conditions, is a cornerstone of modern synthesis. jocpr.com The tricyclohexylsilyl group, with its unique deprotection conditions (typically fluoride (B91410) ions), can be used in conjunction with other protecting groups to orchestrate a complex sequence of reactions.
While direct experimental data on "Nitric acid--tricyclohexylsilanol (1/1)" is scarce, the analysis of its components strongly suggests its potential as a specialized reagent system in advanced organic synthesis. The steric attributes of the tricyclohexylsilanol moiety offer a powerful means to achieve selective functionalization, while the reactivity of the nitrate component provides a pathway for the introduction of synthetically versatile nitro groups. Future research into the precise nature of the interaction between tricyclohexylsilanol and nitric acid, and the reactivity of the resulting species, could unlock novel and powerful strategies for the construction of complex and medicinally important molecules.
Emerging Research Avenues and Future Perspectives
Exploration of Other Strong Acid-Silanol Adducts
The study of the nitric acid--tricyclohexylsilanol adduct has spurred interest in the broader class of strong acid-silanol complexes, particularly those involving bulky silanols. Silanols, in general, are known to be more acidic than their carbon-based alcohol counterparts and have a strong tendency to form hydrogen bonds. ic.ac.ukwikipedia.org The steric bulk of the tricyclohexylsilyl group in tricyclohexylsilanol introduces unique properties, preventing self-condensation and allowing for the isolation and study of discrete adducts with strong acids. researchgate.net
This exploration is not limited to tricyclohexylsilanol. Other sterically hindered silanols, such as tri-tert-butylsilanol and various triarylsilanols, are also being investigated as potential partners for strong acids. acs.org The comparative analysis of these different adducts will provide a more comprehensive understanding of the factors governing the formation and function of strong acid-silanol interactions.
Investigation of Confinement Effects on Adduct Formation and Reactivity
The behavior of chemical species can be dramatically altered when they are confined within nano- or micro-scale environments. This is a particularly promising area of investigation for the nitric acid--tricyclohexylsilanol adduct. Researchers are exploring the formation and reactivity of this adduct within the pores and channels of various materials, such as zeolites, metal-organic frameworks (MOFs), and porous silica (B1680970). mdpi.com
Initial studies suggest that confinement can influence several aspects of the adduct's behavior. The restricted space can affect the equilibrium of the adduct formation, potentially favoring the hydrogen-bonded complex even under conditions where it might dissociate in bulk solution. Furthermore, the interactions between the adduct and the pore walls of the host material can modulate its reactivity. For instance, the acidic or basic nature of the host material's surface could either enhance or temper the proton-donating ability of the nitric acid within the adduct.
A key area of focus is the potential for creating "ship-in-a-bottle" syntheses, where the adduct is formed in situ within the pores of a material. This could lead to the generation of highly dispersed and stabilized acidic sites with unique catalytic properties. The steric constraints imposed by the host matrix could also influence the selectivity of reactions catalyzed by the confined adduct.
Development of Novel Synthetic Methodologies Utilizing Silanol-Acid Interactions
The strong and well-defined interaction between nitric acid and tricyclohexylsilanol is being harnessed to develop new synthetic methodologies. One promising avenue is the use of this adduct as a catalyst or reagent in organic synthesis. The bulky tricyclohexylsilyl group can create a specific steric environment around the activated nitric acid, potentially leading to novel reactivity and selectivity.
A particularly intriguing concept being explored is the application of this system in the context of "frustrated Lewis pairs" (FLPs). nih.gov An FLP consists of a Lewis acid and a Lewis base that are sterically prevented from forming a classic adduct. nih.govrug.nl In the case of the nitric acid-tricyclohexylsilanol system, the bulky silanol (B1196071) could act as a sterically encumbered base, and in the presence of a suitable Lewis acid, could form an FLP capable of activating small molecules. This could open up new metal-free catalytic pathways for reactions such as hydrogenations and C-H functionalizations.
Furthermore, the controlled release of nitric acid from the adduct upon specific stimuli (e.g., temperature change, interaction with a substrate) is being investigated. This could allow for the use of the adduct as a targeted and controlled source of a strong acid in sensitive chemical transformations, avoiding the issues often associated with the direct use of concentrated nitric acid. The development of chiral silanols could also introduce enantioselectivity in acid-catalyzed reactions. nih.gov
Advancements in Real-Time Spectroscopic Monitoring of Adduct Dynamics
A thorough understanding of the formation, stability, and reactivity of the nitric acid--tricyclohexylsilanol adduct requires sophisticated analytical techniques capable of monitoring its behavior in real-time. Advances in spectroscopic methods are proving invaluable in this regard.
In-situ infrared (IR) and Raman spectroscopy are being employed to probe the hydrogen bonding interactions within the adduct under various conditions. rsc.org By monitoring shifts in the O-H and N-O stretching frequencies, researchers can gain insights into the strength and dynamics of the hydrogen bond as a function of temperature, solvent, and the presence of other chemical species. Two-dimensional IR (2D-IR) spectroscopy is a particularly powerful technique for studying the ultrafast dynamics of hydrogen bond formation and dissociation. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool. In-situ NMR experiments can provide detailed information about the electronic environment of the atoms involved in the adduct, allowing for the characterization of its structure and the monitoring of its participation in chemical reactions. The development of advanced NMR techniques is enabling the study of these dynamics with increasing temporal resolution.
These real-time spectroscopic studies are not only providing fundamental insights into the nature of the nitric acid--tricyclohexylsilanol adduct but are also essential for optimizing its use in the novel synthetic methodologies described above. By directly observing the adduct's behavior during a reaction, chemists can fine-tune reaction conditions to maximize efficiency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
